[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate
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Overview
Description
[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a carbonylhydrazinylidene linkage, a methoxyphenyl group, and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The final step involves the esterification of the methoxyphenyl group with 3-fluorobenzoic acid, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with α-adrenergic receptors, leading to the inhibition of adrenergic signaling pathways . This interaction results in various physiological effects, including vasodilation and reduced blood pressure . Additionally, the compound’s hydrazinylidene moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the carbonylhydrazinylidene and fluorobenzoate groups.
Eltoprazine: A pharmaceutical derivative of 1,4-benzodioxane with anxiolytic and antipsychotic properties.
Fluparoxan: Another derivative with α-adrenergic blocking activity.
Uniqueness
[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activities. The presence of the fluorobenzoate moiety enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
6828-30-4 |
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Molecular Formula |
C24H19FN2O6 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[4-[(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H19FN2O6/c1-30-21-11-15(5-7-20(21)33-24(29)17-3-2-4-18(25)12-17)14-26-27-23(28)16-6-8-19-22(13-16)32-10-9-31-19/h2-8,11-14H,9-10H2,1H3,(H,27,28) |
InChI Key |
WPTJNMCCIUGJFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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